

An In-depth Technical Guide to the Discovery and Development of AZD7687

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Compound of Interest

Compound Name: AZD7687

Cat. No.: B605777

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This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of **AZD7687**, a selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1). The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for DGAT1 Inhibition

The enzyme Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final, committed step in the biosynthesis of triacylglycerols (TAGs).[1][2] This pathway is fundamental for energy storage and nutrient utilization.[2] Preclinical research, particularly studies involving DGAT1 knockout mice, provided a strong rationale for targeting this enzyme for metabolic diseases. These mice were found to be viable, metabolically healthy, and resistant to diet-induced obesity and glucose intolerance.[3][4] These promising findings spurred the development of DGAT1 inhibitors as a potential treatment for type 2 diabetes and obesity.[3][5] AstraZeneca developed **AZD7687** as a potent, selective, and reversible small molecule inhibitor of DGAT1.[3][6][7]

Discovery and Preclinical Profile

AZD7687, a dimethylpyrazinecarboxamide phenylcyclohexylacetic acid, emerged from a program aimed at designing and optimizing pyrazinecarboxamide-based inhibitors of DGAT1. It was identified as a potent and selective inhibitor intended for oral administration.[6][8]

In Vitro Pharmacology

AZD7687 demonstrated potent inhibition of DGAT1 across multiple species. In vitro assays using recombinant DGAT1 enzymes established its inhibitory concentration (IC₅₀). The compound showed selectivity for DGAT1 over the related enzyme DGAT2, against which no activity was detected.^[6]

Table 1: In Vitro Potency of **AZD7687** against DGAT1^[6]

Species	IC ₅₀ (nM)
Human	80
Mouse	~100
Dog	~60

Further profiling revealed some off-target activity at higher concentrations.

Table 2: Off-Target Activity of **AZD7687**^[6]

Target	Activity
Acyl-CoA:cholesterol acetyltransferase (ACAT)	79% inhibition at 10 µM
Fatty acid amide hydrolase (FAAH)	IC ₅₀ = 3.7 µM
Muscarinic M2 receptor	IC ₅₀ = 80.5 µM
Phosphodiesterase PDE10A1	IC ₅₀ = 5.5 µM

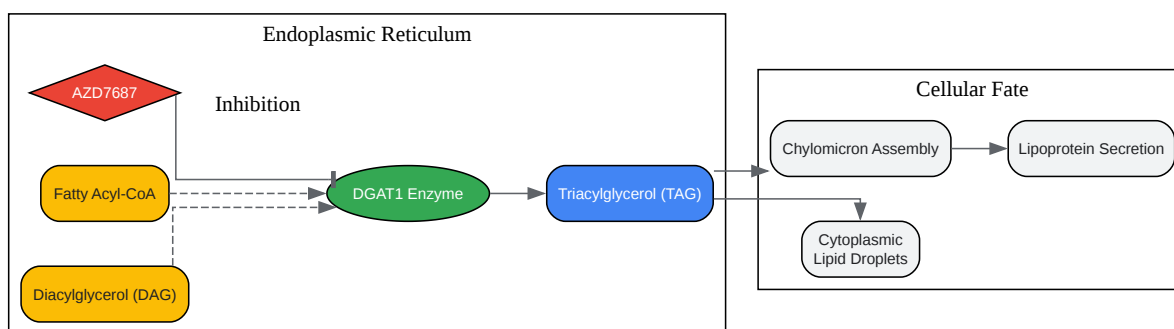
Preclinical In Vivo Studies

In animal models, prolonged pharmacological inhibition of DGAT1 with **AZD7687** replicated the skin phenotype observed in DGAT1 knockout mice, including dose- and time-dependent, but reversible, sebaceous gland atrophy and alopecia (in mice).^[6]

Mechanism of Action

DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TAG.^{[1][9]} This

is the final step in the primary pathway for triglyceride synthesis.[2][10] By inhibiting DGAT1, **AZD7687** blocks this conversion, thereby reducing the synthesis and subsequent secretion of TAGs from enterocytes in the gut into the circulation.[1][5] This leads to a reduction in postprandial (after-meal) lipid excursion.[5]



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Caption: Mechanism of **AZD7687** action on the DGAT1 signaling pathway.

Clinical Development

The clinical development of **AZD7687** proceeded to Phase 1 trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

First-Time-in-Human, Single Ascending Dose Study

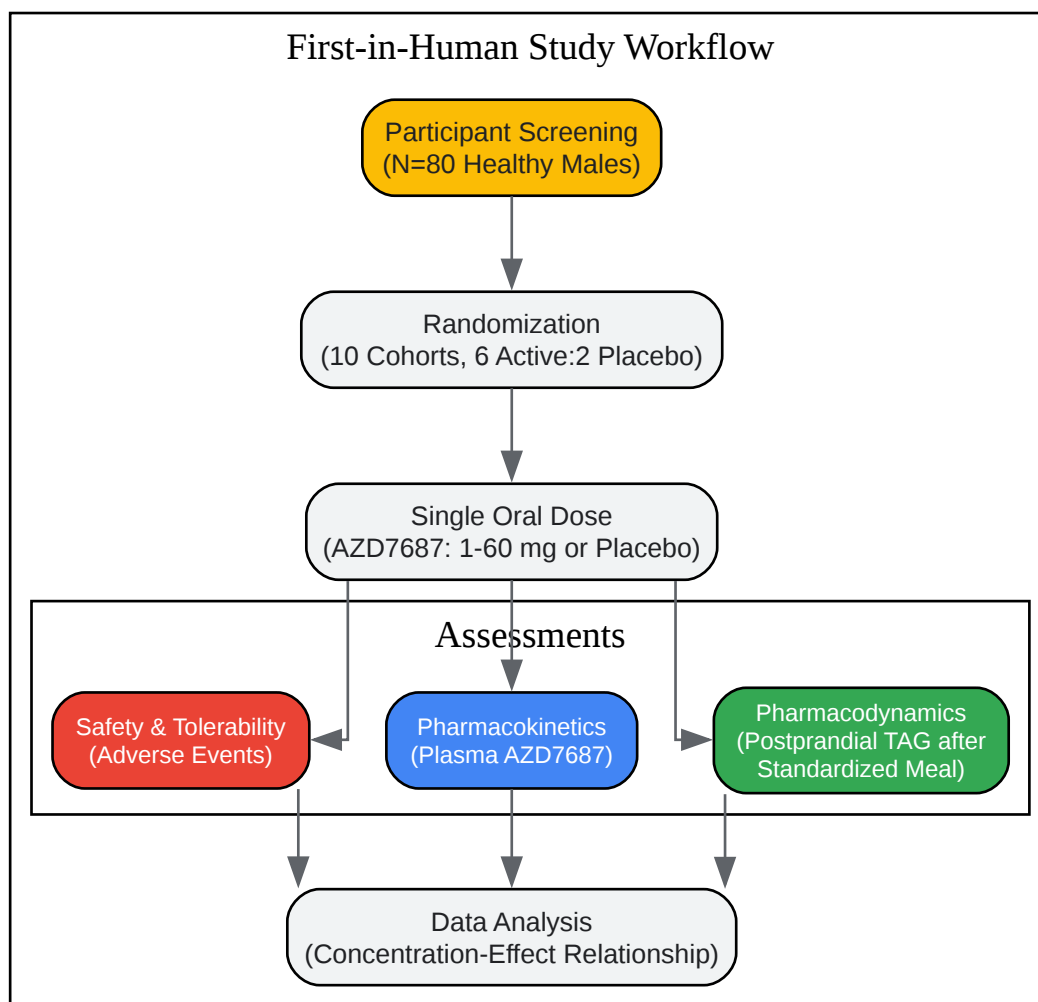
A key initial study was a randomized, placebo-controlled, single ascending dose trial in healthy male subjects.[5] This study was crucial for establishing the safety profile and demonstrating proof-of-mechanism in humans.[3][5]

Table 3: Summary of Phase 1 Single Ascending Dose Study Design[5]

Parameter	Description
Study Design	Randomized, placebo-controlled, single ascending dose
Participants	80 healthy male subjects
Dose Cohorts	10 cohorts, with doses ranging from 1 mg to 60 mg
Treatment	Single oral dose of AZD7687 or placebo
Primary Endpoints	Safety and tolerability
Pharmacodynamic Endpoint	Postprandial serum TAG excursion over 8 hours after a standardized high-fat meal

Key Findings:

- **Proof of Mechanism:** **AZD7687** demonstrated a marked and steep concentration-dependent reduction in postprandial TAG excursion. At doses of 5 mg and higher, the incremental TAG Area Under the Curve (AUC) was decreased by over 75% from baseline compared to placebo ($p < 0.0001$).[\[1\]](#)[\[5\]](#)
- **Safety and Tolerability:** The dose escalation was limited by gastrointestinal (GI) adverse events, including nausea, vomiting, and diarrhea, which increased in frequency and severity with higher doses.[\[5\]](#)[\[8\]](#) The frequency of these symptoms was found to be related to the fat content of the meal.[\[5\]](#)



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References

- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 3. AZD7687 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. gwasstories.com [gwasstories.com]
- 5. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
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